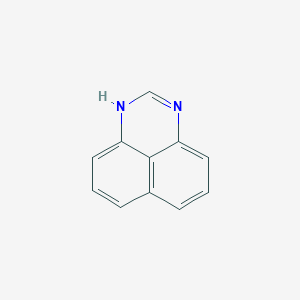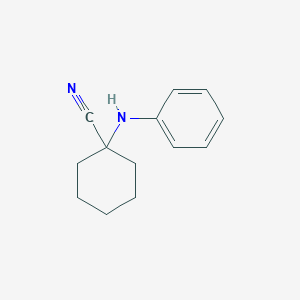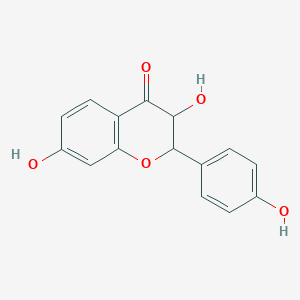![molecular formula C10H16N2O4S2 B183771 N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide CAS No. 65749-31-7](/img/structure/B183771.png)
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide, also known as ESE-15, is a chemical compound that has been widely studied for its potential therapeutic applications. ESE-15 belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide in lab experiments is its high potency and specificity. The compound has been shown to have a strong inhibitory effect on cancer cell growth and proliferation. However, one limitation of using N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide is its relatively low solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide. One area of interest is the development of more effective delivery methods for the compound. Another potential direction is the investigation of the compound's effects on other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide and its potential therapeutic applications.
Synthesemethoden
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide can be synthesized by reacting 4-aminobenzenesulfonamide with ethyl chloroacetate in the presence of triethylamine. The resulting product is then reacted with sodium ethoxide to obtain N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
65749-31-7 |
|---|---|
Produktname |
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide |
Molekularformel |
C10H16N2O4S2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-17(13,14)11-9-5-7-10(8-6-9)12-18(15,16)4-2/h5-8,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
RUTXKZKEHVCGMP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC |
Andere CAS-Nummern |
65749-31-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
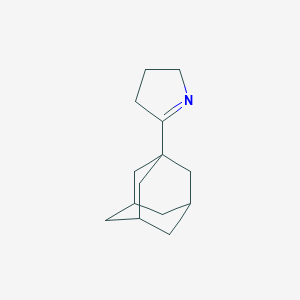
![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
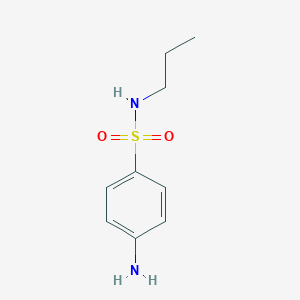
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
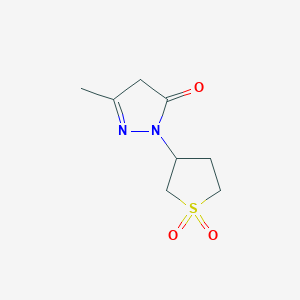
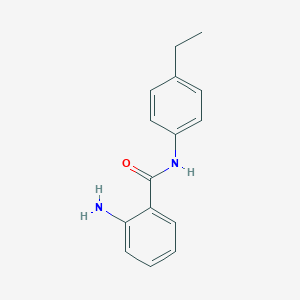
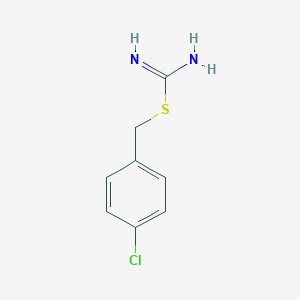
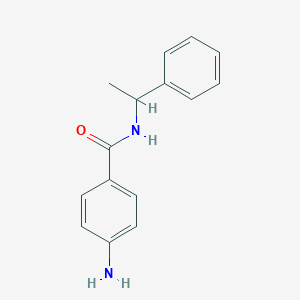
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
